4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Overview
Description
4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the thiazolium class of chemicals This compound is characterized by the presence of a thiazole ring, a naphthylamino group, and a chlorophenyl group
Scientific Research Applications
Crystal Structure Analysis
A key area of scientific research involving compounds similar to 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is the analysis of their crystal structures. For instance, the study of 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-2-carboxamide and 7-carbamoyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,3-b][1,3]thiazol-4-ium chloride, which are structurally related, involved detailed x-ray crystallography to understand their molecular arrangements and physical properties (Lah et al., 2000).
Corrosion Inhibition
Compounds like this compound have been studied for their potential as corrosion inhibitors. A related compound, 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole, showed significant inhibition efficiency for mild steel in acidic medium, indicating potential applications in industrial corrosion protection (Saraswat & Yadav, 2020).
Antimicrobial Evaluation
Another significant application is in the realm of antimicrobial studies. Compounds structurally similar to this compound have been synthesized and assessed for their antimicrobial activities. For example, derivatives of 2-amino-4-(4-chlorophenyl) thiazole demonstrated moderate antibacterial and high antifungal activities, indicating their potential as antimicrobial agents (Kubba & Hameed A. Rahim, 2018).
Spectroscopic Analysis
Spectroscopic analysis, including quantum chemical calculations and molecular docking studies, has been conducted on compounds similar to this compound. These studies help in understanding the molecular and biological properties of such compounds and pave the way for drug development and other applications (Viji et al., 2020).
Catalysis
These compounds have also been studied for their role in catalysis. For example, 1,3-diarylimidazol(in)ium chlorides, which are structurally related, have been used to generate ruthenium-N-heterocyclic carbene complexes in situ, showcasing their potential in catalytic applications (Delaude et al., 2002).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-naphthalen-1-yl-1,3-thiazol-3-ium-2-amine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S.ClH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVUMZIKGKAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=[NH+]C(=CS3)C4=CC=C(C=C4)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-39-7 | |
Record name | 2-Thiazolamine, 4-(4-chlorophenyl)-N-1-naphthalenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.